molecular formula C8H11N3 B1507761 (4-Cyclopropylpyrimidin-2-YL)methanamine

(4-Cyclopropylpyrimidin-2-YL)methanamine

Cat. No.: B1507761
M. Wt: 149.19 g/mol
InChI Key: XFOHQQWTJFRLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyclopropylpyrimidin-2-YL)methanamine (C₈H₁₁N₃) is a pyrimidine derivative featuring a cyclopropyl substituent at the 4-position of the pyrimidine ring and a methanamine group at the 2-position. Pyrimidine derivatives are widely studied in medicinal chemistry due to their role as bioisosteres for aromatic rings in drug design, offering tunable electronic properties and hydrogen-bonding capabilities.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

(4-cyclopropylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C8H11N3/c9-5-8-10-4-3-7(11-8)6-1-2-6/h3-4,6H,1-2,5,9H2

InChI Key

XFOHQQWTJFRLEH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NC=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Modifications

The following table compares key structural features and properties of (4-Cyclopropylpyrimidin-2-YL)methanamine with analogs:

Compound Name Molecular Formula Substituents (Pyrimidine Ring) Key Modifications Potential Applications
This compound C₈H₁₁N₃ Cyclopropyl (4), -CH₂NH₂ (2) Rigid cyclopropyl group Enzyme inhibitors, CNS agents
(4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride C₁₁H₁₁Cl₂N₃ Cl (4), Ph (6), -CH₂NH₂·HCl (2) Electron-withdrawing Cl, bulky Ph Pharmaceutical intermediates
1-(4-Cyclopropylpyrimidin-2-yl)ethanamine C₉H₁₃N₃ Cyclopropyl (4), -CH(CH₃)NH₂ (2) Extended ethylamine chain Drug discovery (steric tuning)
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine C₁₄H₁₂ClN₃ Cl-Ph (substituted), benzimidazole Heterocyclic fusion Antifungal/antimicrobial agents

Physicochemical Properties

  • Solubility : While direct solubility data for this compound is unavailable, analogs like (4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride exhibit enhanced water solubility due to the hydrochloride salt formation . Methanamine derivatives generally show moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) based on trends in methylamine solubility studies .
  • Stability : The cyclopropyl group confers rigidity and resistance to metabolic oxidation compared to phenyl or alkyl substituents, as seen in related bicyclic amines .

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